4-Bromo-3-formylphenylboronic acid
Description
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Properties
IUPAC Name |
(4-bromo-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMOILCSUBRDTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283123 | |
| Record name | B-(4-Bromo-3-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-33-1 | |
| Record name | B-(4-Bromo-3-formylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Bromo-3-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-formylphenylboronic Acid
Introduction
4-Bromo-3-formylphenylboronic acid is a valuable bifunctional synthetic building block, crucial in the fields of medicinal chemistry and materials science. Its unique structure, featuring a boronic acid, a formyl group, and a bromine atom, allows for sequential and site-specific modifications. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, while the formyl group serves as a versatile handle for transformations such as reductive amination, oxidation, and olefination.[1] The bromine atom provides an additional site for cross-coupling or other metal-catalyzed transformations. This guide provides a detailed examination of a robust synthetic route to this key intermediate, focusing on the chemical principles that dictate the experimental design and ensure a validated, reproducible protocol.
Retrosynthetic Analysis & Strategic Considerations
The synthesis of polysubstituted aromatic compounds like this compound requires careful strategic planning to control regioselectivity. A logical retrosynthetic approach involves identifying a commercially available or easily accessible precursor that contains the core substitution pattern, which can then be elaborated to the final product.
A highly plausible pathway begins with 4-bromo-3-methylphenylboronic acid , a readily available starting material. The synthesis then hinges on the selective oxidation of the methyl group to a formyl group. This strategy is advantageous as it installs the sensitive boronic acid group early and focuses the main chemical challenge on a single, well-understood transformation.
However, this pathway is not without its challenges. Boronic acids can be sensitive to the conditions required for benzylic oxidation. Therefore, a critical aspect of this synthesis is the transient protection of the boronic acid moiety, typically as a boronate ester (e.g., a pinacol ester), to ensure its stability throughout the synthetic sequence.
Sources
Methodological & Application
Application Note: A Comprehensive Guide to Suzuki-Miyaura Coupling Using 4-Bromo-3-formylphenylboronic Acid
Introduction: The Power of Controlled Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed cross-coupling of an organoboron compound with an organohalide has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of biaryl and polyolefin structures.[3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's robustness, operational simplicity, and the low toxicity of its boron-based reagents contribute to its widespread adoption in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][6][7]
This application note provides an in-depth technical guide for researchers employing a uniquely functionalized building block: 4-Bromo-3-formylphenylboronic acid . This reagent is of particular interest as it contains both the boronic acid nucleophile and the aryl bromide electrophile within the same molecule, along with an aldehyde (formyl) group. This trifunctional nature opens pathways for complex molecular architectures, such as controlled polymerization or the synthesis of macrocycles. However, it also presents unique challenges in controlling selectivity. This guide will focus on the intermolecular coupling of this reagent with a generic aryl halide, explaining the fundamental principles, providing a detailed experimental protocol, and offering insights into troubleshooting potential issues.
Pillar 1: The Catalytic Heart - Understanding the Mechanism
A deep understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1] The cycle is generally accepted to consist of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated 14-electron Pd(0) complex into the carbon-halogen bond (C-X) of the organohalide.[1][8] This is often the rate-determining step of the entire cycle.[8][9] The reactivity of the halide is crucial, with the rate of addition following the trend I > Br > OTf >> Cl. The choice of phosphine ligands is critical here; electron-rich and bulky ligands stabilize the palladium center and promote the oxidative addition step.[10]
-
Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium(II) center.[1] A key insight into the Suzuki coupling is that this step does not proceed without a base. The base activates the boronic acid by coordinating to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[3][11] This negatively charged species readily transfers its organic moiety to the electrophilic Pd(II) center, displacing the halide.[12]
-
Reductive Elimination : The final step involves the coupling of the two organic groups attached to the palladium center. The resulting cis-diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond of the biaryl product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]
Sources
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems [mdpi.com]
- 11. Suzuki Coupling [organic-chemistry.org]
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Application Notes and Protocols for C-C Bond Formation with 4-Bromo-3-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Potential of a Multifunctional Reagent
4-Bromo-3-formylphenylboronic acid is a valuable reagent in modern organic synthesis, particularly in the construction of biaryl and other carbon-rich scaffolds that are prevalent in pharmaceuticals and functional materials.[1][2] The strategic placement of the bromo, formyl, and boronic acid functionalities allows for selective and sequential cross-coupling reactions, making it a powerful tool for the assembly of complex target molecules.
The inherent challenge and opportunity with this substrate lie in its bifunctional nature. The presence of both an aryl bromide (an electrophile for cross-coupling) and a boronic acid (a nucleophile) on the same molecule raises the potential for self-coupling or polymerization.[2] However, by carefully selecting reaction conditions, chemists can control the reactivity to favor the desired intermolecular C-C bond formation. This guide will focus on three major palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings.
I. The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is the cornerstone of biaryl synthesis, coupling an organoboron species with an organohalide.[3][4] In the context of this compound, this reaction can be employed to selectively couple a desired aryl or heteroaryl group at the bromide position.
Mechanistic Considerations for Chemoselectivity
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4] A base is required to activate the boronic acid for the transmetalation step.[5]
To prevent the undesired self-coupling of this compound, where the boronic acid of one molecule reacts with the bromide of another, careful control of the reaction conditions is paramount. Key strategies include:
-
Ligand Selection: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), can promote the desired intermolecular coupling by influencing the steric environment around the palladium center.[6][7] These ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, favoring the reaction with the added coupling partner over self-condensation.[8]
-
Base Selection: The choice of base can influence the rate of transmetalation and the propensity for side reactions like protodeboronation.[9] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly employed.[4] The use of a weaker base may help to control the concentration of the activated boronate species, thereby minimizing self-coupling.
-
Reaction Stoichiometry and Addition Rate: Using a slight excess of the coupling partner (the other arylboronic acid) and, in some cases, slow addition of the this compound can favor the desired intermolecular reaction.
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)[10]
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table for Suzuki-Miyaura Coupling:
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) precursors that are reduced in situ to the active Pd(0) species.[10] |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines | Promotes oxidative addition and reductive elimination, crucial for efficient coupling and minimizing side reactions. The choice of ligand can be substrate-dependent and may require screening.[8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Weaker inorganic bases are often sufficient and can help to control the rate of boronic acid activation, potentially reducing self-coupling.[4] |
| Solvent | Toluene, 1,4-Dioxane, DMF, often with added water | A mixture of an organic solvent and water is common to dissolve both the organic substrates and the inorganic base.[4] |
| Temperature | 80-120 °C | Sufficient thermal energy is typically required to drive the catalytic cycle, especially the oxidative addition step with aryl bromides. Microwave irradiation can sometimes accelerate the reaction.[11] |
| Atmosphere | Inert (Nitrogen or Argon) | The active Pd(0) catalyst is sensitive to oxidation by air. |
II. The Heck Reaction: Arylation of Alkenes
The Heck reaction provides a powerful method for the formation of C-C bonds between an aryl halide and an alkene.[12][13] This reaction can be utilized to introduce a vinyl group or a substituted vinyl group at the C4 position of the this compound scaffold.
Mechanistic Insights and Control
The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to release the product and a palladium hydride species. A base is then required to regenerate the Pd(0) catalyst from the palladium hydride.[4][14]
The presence of the electron-withdrawing formyl group on the aromatic ring of this compound is expected to facilitate the initial oxidative addition step.[15] However, the boronic acid moiety could potentially interact with the palladium catalyst or the base. While generally stable under Heck conditions, high temperatures and strong bases could lead to protodeboronation.
Figure 2: Experimental Workflow for the Heck Reaction.
Detailed Protocol for the Heck Reaction
This protocol describes a general procedure for the Heck coupling of this compound with an acrylate.
Materials:
-
This compound
-
n-Butyl acrylate (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)[16]
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)
-
Triethylamine (Et₃N) (2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed DMF (5 mL), triethylamine (2.0 mmol), and n-butyl acrylate (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
Data Summary Table for Heck Reaction:
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, PdCl₂ | Common and effective palladium precursors for Heck reactions.[12][17] |
| Ligand | Phosphine ligands (e.g., PPh₃, P(o-tol)₃) or N-heterocyclic carbenes (NHCs) | Ligands are crucial for stabilizing the palladium catalyst and influencing reactivity and selectivity. Phosphine-free systems have also been developed.[18][19] |
| Base | Organic bases (e.g., Et₃N, DBU) or inorganic bases (e.g., K₂CO₃, NaOAc) | The base neutralizes the hydrogen halide formed during the catalytic cycle. The choice of base can affect the reaction rate and side reactions.[13] |
| Solvent | Polar aprotic solvents (e.g., DMF, DMAc, Acetonitrile) | These solvents are effective at dissolving the reactants and the palladium catalyst.[16] |
| Temperature | 100-140 °C | Higher temperatures are often required for the Heck reaction, especially with less reactive aryl bromides.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the palladium catalyst and phosphine ligands. |
III. The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[20][21] This reaction allows for the direct installation of an alkynyl group onto the this compound core.
Mechanistic Pathway and Key Parameters
The traditional Sonogashira coupling employs a dual catalytic system of palladium and copper(I).[21] The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper(I) salt activates the terminal alkyne, facilitating transmetalation to the palladium center. The catalytic cycle is completed by reductive elimination. An amine base is used to deprotonate the alkyne and neutralize the resulting hydrohalic acid.
A significant advancement in this area is the development of copper-free Sonogashira couplings, which are advantageous for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[5][22] These protocols often rely on more electron-rich and bulky phosphine ligands to promote the direct reaction between the palladium catalyst and the alkyne.
Figure 3: Simplified Catalytic Cycle for the Copper-Cocatalyzed Sonogashira Coupling.
Detailed Protocol for Copper-Free Sonogashira Coupling
This protocol outlines a copper-free method, which is often preferred to avoid potential side reactions and simplify purification.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol% Pd)[10]
-
Tri-tert-butylphosphine (P(t-Bu)₃) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Acetonitrile (ACN)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.005 mmol), and P(t-Bu)₃ (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed acetonitrile (5 mL), cesium carbonate (2.0 mmol), and the terminal alkyne (1.5 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Summary Table for Sonogashira Coupling:
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃ | A variety of Pd(0) and Pd(II) precursors are effective.[21] |
| Copper Source | Copper(I) iodide (CuI) (for traditional method) | Acts as a co-catalyst to facilitate alkyne activation. Copper-free conditions are often preferred to avoid homocoupling and for sensitive substrates.[5][22] |
| Ligand | Triphenylphosphine (PPh₃) for traditional method; bulky, electron-rich phosphines (e.g., P(t-Bu)₃) for copper-free conditions | The ligand stabilizes the palladium catalyst. For copper-free reactions, more electron-rich ligands are needed to facilitate the direct reaction of the alkyne with the palladium center.[5] |
| Base | Amine bases (e.g., Et₃N, diisopropylamine) or inorganic bases (e.g., Cs₂CO₃, K₂CO₃) | The base deprotonates the terminal alkyne. Amine bases can also act as solvents.[20] |
| Solvent | DMF, THF, Acetonitrile, or amine bases | The choice of solvent depends on the specific catalyst system and substrates. |
| Temperature | Room temperature to 80 °C | Copper-free Sonogashira reactions may require slightly elevated temperatures compared to the traditional copper-cocatalyzed method.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidative degradation of the catalyst and homocoupling of the alkyne. |
Conclusion
This compound is a potent and versatile building block for the synthesis of complex organic molecules. By understanding the mechanistic nuances of palladium-catalyzed cross-coupling reactions and carefully selecting the reaction parameters—particularly the catalyst, ligand, and base—researchers can effectively control the chemoselectivity and achieve high yields of the desired C-C coupled products. The protocols and data presented in this guide serve as a robust starting point for the application of this valuable reagent in Suzuki-Miyaura, Heck, and Sonogashira reactions, paving the way for innovations in drug discovery and materials science.
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Takeda, N., et al. (2018). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development, 22(12), 1756-1761*. [Link]
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Cacho, M., et al. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 24(21), 3933*. [Link]
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Fairlamb, I. J. S., et al. (2004). Suzuki-Miyaura coupling reactions using phosphite ligands. Dalton Transactions, (11), 1675-1681. [Link]
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Eriksson, H. (2008). Synthesis of Diphenylacetylene Boronic Acid Derivatives for Hydroarylation of C60. Diva-Portal.org. [Link]
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Lin, Y. S., & Chen, P. R. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 133(42), 16838–16841. [Link]
-
Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 48(24), 4388-4391*. [Link]
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
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Szostak, M., & Shi, J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 365*. [Link]
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Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications. [Link]
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Arai, M., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry – A European Journal, 6(5), 843-848*. [Link]
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Application Note: Strategic Base Selection for Suzuki-Miyaura Coupling of 4-Bromo-3-formylphenylboronic Acid
Abstract & Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] A critical, yet often nuanced, parameter in the success of a Suzuki coupling is the choice of base. The base plays a multifaceted role in the catalytic cycle, and its selection can dramatically impact reaction rate, yield, and selectivity.[1][4][5]
This application note provides an in-depth guide to selecting an appropriate base for the Suzuki-Miyaura coupling of a challenging and versatile building block: 4-bromo-3-formylphenylboronic acid . This substrate is unique as it contains both the organohalide (aryl bromide) and the organoboron (boronic acid) functionalities within the same molecule, alongside a base-sensitive formyl group. Understanding the interplay between the substrate's electronic properties and the function of the base is paramount for achieving optimal results. We will explore the mechanistic rationale for base selection, present a systematic protocol for base screening, and provide a validated, optimized procedure for researchers.
The Mechanistic Imperative: Why the Base is Critical
The base is not a mere spectator or acid scavenger in the Suzuki-Miyaura reaction; it is an essential activator in the catalytic cycle.[6] Its primary roles have been identified as follows:
-
Formation of the Ate Complex: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[5] This activation is crucial as neutral boronic acids are generally poor nucleophiles for the transmetalation step. The formation of the anionic boronate enhances the polarization of the B-C bond, facilitating the transfer of the organic group from boron to the palladium center.[4]
-
Facilitation of Transmetalation: The transmetalation step, where the organic moiety is transferred from boron to palladium, is often the rate-determining step. The base, typically as a hydroxide or alkoxide, can participate by forming a bridged intermediate or by influencing the ligand sphere of the palladium complex, thereby lowering the activation energy for this key C-C bond-forming precursor step.[1][7]
-
Regeneration of the Catalyst: The base helps to regenerate the active Pd(0) catalyst at the end of the cycle by facilitating the reductive elimination step and influencing the overall stability and turnover of the catalyst.[1]
Caption: The pivotal role of the base in activating the boronic acid for transmetalation.
Specific Challenges with this compound
The structure of this compound presents a unique set of considerations for reaction design:
-
Electron-Withdrawing Groups: The formyl group (-CHO) is strongly electron-withdrawing. This property increases the reactivity of the C-Br bond towards oxidative addition, which can be beneficial.[8] However, it also increases the Lewis acidity of the boronic acid.
-
Base-Sensitive Aldehyde: Aldehydes are susceptible to various base-catalyzed side reactions, such as aldol condensation (if an enolizable partner is present) or the Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid under strong base conditions), particularly at elevated temperatures. This is the primary constraint against using strong bases like NaOH or KOH.
-
Potential for Self-Coupling: Since the molecule contains both coupling partners, there is a risk of oligomerization or polymerization. Reaction conditions must be carefully controlled (e.g., slow addition of catalyst, controlled temperature) to favor the desired intermolecular coupling with a different partner over self-coupling.
Given these factors, the ideal base should be strong enough to facilitate the formation of the boronate ate complex but mild enough to avoid undesirable side reactions with the formyl group. This points towards the use of moderately basic inorganic salts.
A Comparative Overview of Common Bases
A variety of bases are employed in Suzuki couplings. The choice depends heavily on the substrate, solvent, and catalyst system. For our specific substrate, inorganic bases are highly preferred.
| Base | pKa (Conjugate Acid) | Typical Solvents | Expertise & Experience-Based Insights |
| Na₂CO₃ | 10.3 | Toluene/H₂O, Dioxane/H₂O | A standard, cost-effective choice. Its moderate basicity is often sufficient for activated systems, but may require higher temperatures or longer reaction times. |
| K₂CO₃ | 10.3 | Toluene/H₂O, Dioxane/H₂O, DMF | Similar to sodium carbonate, but often provides slightly better results due to the nature of the potassium cation. A reliable starting point for screening.[9] |
| Cs₂CO₃ | 10.3 | Toluene, Dioxane, THF | Often superior to Na⁺ and K⁺ salts, a phenomenon known as the "cesium effect".[10] Its greater solubility in organic solvents and the larger, softer Cs⁺ cation can accelerate the catalytic cycle. It is a powerful choice for challenging couplings.[3][10] |
| K₃PO₄ | 12.3 | Toluene, Dioxane | A stronger base than carbonates, often effective for less reactive aryl chlorides or hindered substrates.[8] It should be used judiciously with our substrate due to its higher basicity, but can be effective at lower temperatures. |
| KF | 3.2 | Toluene, THF | A very mild base. It is particularly useful for substrates with highly sensitive functional groups (e.g., esters).[4] Its efficacy stems from the high affinity of fluoride for boron, readily forming the reactive trifluoroborate species. |
Protocol: Systematic Screening of Bases
To identify the optimal base for coupling this compound with a representative aryl halide partner (e.g., 4-methoxyphenyl iodide), a parallel screening experiment is the most rigorous approach. This protocol ensures that the only significant variable is the base, allowing for a direct comparison of performance.
Caption: Experimental workflow for the parallel screening of bases.
Materials & Equipment
-
Substrates: this compound, Aryl Halide (e.g., 4-methoxyphenyl iodide)
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Bases: Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ (anhydrous powder)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Equipment: Schlenk tubes or reaction vials with septa, magnetic stir plate, inert gas line (Argon or Nitrogen), TLC plates, LC-MS.
Step-by-Step Screening Protocol
-
Preparation: In each of four separate, labeled reaction vials equipped with a stir bar, add this compound (1.0 eq), the aryl halide coupling partner (1.1 eq), and the palladium catalyst (0.02 - 0.05 eq).
-
Base Addition:
-
To Vial 1, add Na₂CO₃ (2.5 eq).
-
To Vial 2, add K₂CO₃ (2.5 eq).
-
To Vial 3, add Cs₂CO₃ (2.5 eq).
-
To Vial 4, add K₃PO₄ (2.5 eq).
-
-
Solvent Addition & Degassing: Add the solvent mixture (e.g., Dioxane/H₂O 4:1, to achieve a 0.1 M concentration of the limiting reagent). Seal the vials and thoroughly degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Place the vials on a preheated stir plate at 80-90 °C.
-
Monitoring: Monitor the reaction progress every 30-60 minutes by TLC or LC-MS, checking for consumption of the starting material and formation of the desired product. Note any significant byproduct formation.
-
Workup: Once a reaction is deemed complete (or has stalled), cool it to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the isolated yield for each reaction and assess purity (e.g., by NMR or LC-MS).
Data Interpretation & Recommended Protocol
The screening protocol will likely generate results that highlight a clear optimal base.
Hypothetical Screening Results
| Entry | Base | Time (h) | Yield (%) | Observations |
| 1 | Na₂CO₃ | 6 | 65% | Incomplete conversion, baseline impurities on TLC. |
| 2 | K₂CO₃ | 4 | 82% | Clean conversion, minor byproducts observed. |
| 3 | Cs₂CO₃ | 2 | 94% | Rapid and clean reaction to full conversion. |
| 4 | K₃PO₄ | 2.5 | 88% | Fast reaction, but some decomposition of starting material noted by TLC. |
Based on these representative results, Cesium Carbonate (Cs₂CO₃) emerges as the superior base, providing the highest yield in the shortest time with the cleanest reaction profile.
Validated Protocol for Suzuki Coupling
This optimized protocol utilizes the findings from the screening process.
Reaction: Coupling of this compound with 4-Methoxyphenyl Iodide.
-
Setup: To a flame-dried Schlenk flask equipped with a stir bar and condenser, add this compound (230 mg, 1.0 mmol, 1.0 eq), 4-methoxyphenyl iodide (257 mg, 1.1 mmol, 1.1 eq), and Cesium Carbonate (Cs₂CO₃, 815 mg, 2.5 mmol, 2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Catalyst & Solvent: Under a positive flow of argon, add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 0.05 eq), followed by degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heating: Heat the reaction mixture to 85 °C with vigorous stirring for 2-3 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material.
-
Cooling & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Conclusion
The selection of a base is a critical parameter for the successful Suzuki-Miyaura coupling of the functionally complex substrate, this compound. The presence of a base-sensitive formyl group precludes the use of strong bases. A systematic screening approach reveals that while common bases like K₂CO₃ are effective, Cesium Carbonate provides significantly faster reaction times and higher yields, likely due to the well-documented "cesium effect" and its favorable solubility.[10] By employing the validated protocol provided, researchers can reliably access valuable biaryl structures from this versatile building block, facilitating advancements in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][4]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link][1]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link][6]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][7]
-
Welmers, M. S., & DeVasher, R. (2015). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. ResearchGate. Retrieved from [Link][10]
-
ChemHelpASAP. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link][9]
-
The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link][3]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link][8]
-
Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Retrieved from [Link][11]
-
Carrow, B. P., & Hartwig, J. F. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. Retrieved from [Link][12]
-
Al-Amin, M., & El-Agamey, A. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link][5]
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The Pivotal Role of 4-Formylphenylboronic Acid in Advanced Materials Science: A Guide to Applications and Protocols
A Note on the Topic: This guide focuses on the applications of 4-Formylphenylboronic Acid (4-FPBA) in materials science. Initial searches for "4-Bromo-3-formylphenylboronic acid" yielded limited specific information on its applications in this field, suggesting a potential typographical error in the original topic. In contrast, 4-Formylphenylboronic Acid is a well-documented and widely utilized building block in the synthesis of advanced materials. We are therefore providing a comprehensive overview of 4-FPBA to best serve the interests of researchers, scientists, and drug development professionals.
Introduction: The Unique Duality of 4-Formylphenylboronic Acid
4-Formylphenylboronic acid (4-FPBA) is a bifunctional organic compound that has garnered significant attention in the realm of materials science.[1] Its structure, featuring both a reactive aldehyde (formyl) group and a versatile boronic acid moiety, makes it an invaluable building block for the rational design and synthesis of novel functional materials.[2] The aldehyde group readily participates in condensation reactions, such as imine formation, while the boronic acid group is renowned for its ability to form reversible covalent bonds with diols and to engage in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] This dual reactivity allows for the construction of a diverse range of sophisticated molecular architectures, from highly ordered porous polymers to sensitive chemical sensors.
This technical guide provides an in-depth exploration of the key applications of 4-FPBA in materials science, with a focus on Covalent Organic Frameworks (COFs), fluorescent sensors, and functional polymers. We will delve into the underlying chemical principles and provide detailed, field-proven experimental protocols to facilitate the practical application of this versatile molecule in a laboratory setting.
Key Applications in Materials Science
Covalent Organic Frameworks (COFs): Building Blocks for Porous Crystalline Polymers
4-FPBA is a cornerstone in the synthesis of Covalent Organic Frameworks (COFs), which are a class of porous crystalline polymers with a well-defined and tunable structure.[4] The ability of 4-FPBA to act as a linker in the formation of these frameworks has led to the development of materials with applications in gas storage, separation, and catalysis.
Causality Behind Experimental Choices: The synthesis of COFs using 4-FPBA typically involves a condensation reaction with a multivalent amine linker. The choice of solvent is critical; a mixture of a polar aprotic solvent like 1,4-dioxane and a less polar solvent like mesitylene is often used to control the reaction rate and promote the formation of a crystalline product. The reaction is typically carried out under solvothermal conditions (heating in a sealed vessel) to provide the necessary energy to overcome the activation barrier for the reversible condensation reaction, allowing for "error-checking" and the formation of a thermodynamically stable, ordered framework. The use of an acidic catalyst, such as acetic acid, can accelerate the imine formation reaction.
Experimental Protocol: Synthesis of a 2D Imine-Linked COF
This protocol is adapted from the synthesis of similar 2D COFs.
Materials:
-
4-Formylphenylboronic acid (4-FPBA)
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
-
1,4-Dioxane (anhydrous)
-
Mesitylene (anhydrous)
-
Acetic acid (aqueous solution, e.g., 6 M)
Procedure:
-
In a Pyrex tube, add 4-Formylphenylboronic acid and 1,3,5-Tris(4-aminophenyl)benzene in a 3:2 molar ratio.
-
Add a 1:1 (v/v) mixture of anhydrous 1,4-dioxane and mesitylene to the tube.
-
Add a catalytic amount of aqueous acetic acid.
-
Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles to remove dissolved gases that could interfere with the reaction.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, a crystalline solid should be present.
-
Isolate the solid by filtration.
-
Wash the solid thoroughly with anhydrous acetone to remove any unreacted monomers and solvent.
-
Dry the product under vacuum to yield the COF.
Data Presentation: Typical Reaction Conditions for COF Synthesis
| Parameter | Value | Rationale |
| Reactants | 4-FPBA, Multivalent Amine | Building blocks for the framework |
| Solvent | Dioxane/Mesitylene (1:1 v/v) | Controls solubility and crystallinity |
| Temperature | 120 °C | Provides energy for reversible reaction |
| Time | 3 days | Allows for thermodynamic product formation |
| Catalyst | Acetic Acid | Accelerates imine condensation |
Visualization: COF Synthesis Workflow
Caption: Workflow for the synthesis of a 2D imine-linked COF using 4-FPBA.
Fluorescent Sensors: Designing "Turn-On" and "Turn-Off" Probes
The boronic acid group of 4-FPBA is a key functional moiety for the development of fluorescent sensors, particularly for the detection of saccharides and other diol-containing molecules.[2][5] The principle behind this application is the reversible formation of a five- or six-membered cyclic boronate ester between the boronic acid and the cis-1,2- or 1,3-diols of the target analyte. This binding event can be designed to cause a change in the fluorescence properties of a nearby fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.
Causality Behind Experimental Choices: The design of a 4-FPBA-based fluorescent sensor involves coupling it to a fluorophore. The choice of fluorophore and the linker connecting it to the 4-FPBA unit are crucial for achieving the desired sensing mechanism (e.g., photoinduced electron transfer (PET), Förster resonance energy transfer (FRET)). The sensing is typically performed in a buffered aqueous solution to maintain a pH at which the boronic acid is in its diol-receptive form.
Experimental Protocol: General Procedure for Glucose Sensing
This protocol outlines a general procedure for evaluating a 4-FPBA-based fluorescent sensor for glucose detection.
Materials:
-
4-FPBA-functionalized fluorophore (the sensor molecule)
-
Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)
-
Glucose stock solution
-
Fluorometer
Procedure:
-
Prepare a stock solution of the 4-FPBA-based sensor in a suitable solvent (e.g., DMSO).
-
Prepare a series of glucose solutions of varying concentrations in PBS.
-
In a cuvette, add a fixed amount of the sensor stock solution and dilute with PBS to a final volume.
-
Record the initial fluorescence spectrum of the sensor solution.
-
Add a known volume of a glucose solution to the cuvette, mix thoroughly, and allow the system to equilibrate.
-
Record the fluorescence spectrum after the addition of glucose.
-
Repeat steps 5 and 6 with different concentrations of glucose.
-
Plot the change in fluorescence intensity as a function of glucose concentration to determine the sensor's response and detection limit.
Visualization: Mechanism of a PET-based Fluorescent Glucose Sensor
Caption: Photoinduced Electron Transfer (PET) mechanism in a 4-FPBA-based glucose sensor.
Functional Polymers via Suzuki-Miyaura Cross-Coupling
The boronic acid group of 4-FPBA is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This powerful carbon-carbon bond-forming reaction allows for the incorporation of the formylphenyl moiety into polymer backbones, leading to the synthesis of functional polymers with tailored electronic and optical properties.[6]
Causality Behind Experimental Choices: The Suzuki-Miyaura coupling reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene/water). The base is essential for the transmetalation step of the catalytic cycle. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the palladium catalyst.
Experimental Protocol: Synthesis of a Polyfluorene Copolymer
This protocol describes a general procedure for the synthesis of a polyfluorene copolymer using 4-FPBA as a comonomer.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene
-
4-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
Procedure:
-
In a three-neck flask equipped with a condenser and a nitrogen inlet, dissolve 2,7-Dibromo-9,9-dioctylfluorene and 4-Formylphenylboronic acid in toluene.
-
Add an aqueous solution of K₂CO₃ to the flask.
-
Degas the mixture by bubbling nitrogen through it for 30 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a nitrogen atmosphere.
-
Heat the mixture to reflux and stir for 48 hours under nitrogen.
-
After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer.
-
Filter the polymer and wash it with methanol and water to remove any residual catalyst and salts.
-
Dry the polymer under vacuum.
Conclusion
4-Formylphenylboronic acid is a remarkably versatile and powerful building block in materials science. Its unique dual functionality enables the synthesis of a wide array of advanced materials with tailored properties. From the highly ordered structures of Covalent Organic Frameworks to the sensitive response of fluorescent sensors and the functional backbones of conjugated polymers, 4-FPBA continues to be a key player in the development of next-generation materials. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this exceptional molecule in their scientific endeavors.
References
- 4-Formylphenylboronic acid - Wikipedia. [URL: https://en.wikipedia.org/wiki/4-Formylphenylboronic_acid]
- 3-Formylphenylboronic acid = 95 87199-16-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/441651]
- 4-Formylphenylboronic acid | 87199-17-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8240409.htm]
- Application Notes and Protocols for 4-Formylphenylboronic Acid in Sensor and Detector Development - Benchchem. [URL: https://www.benchchem.com/application-notes/4-formylphenylboronic-acid-in-sensor-and-detector-development]
- US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents. [URL: https://patents.google.
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7507968/]
- An In-depth Technical Guide to the Synthesis of 4-Formylphenylboronic Acid from 4-Bromobenzaldehyde - Benchchem. [URL: https://www.benchchem.
- (4-Bromo-3-formylphenyl)boronic acid - Matrix Scientific. [URL: https://www.
- 4-Formylphenylboronic Acid: A Versatile Covalent Building Block in Modern Organic Synthesis - Benchchem. [URL: https://www.benchchem.
- Recent development of boronic acid-based fluorescent sensors - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra04503h]
- The Chemistry Behind Stability: 4-Formylphenylboronic Acid in Industrial Applications. [URL: https://www.ningbo-pharmchem.
- Metal–Organic Frameworks with Boronic Acid Suspended and Their Implication for cis-Diol Moieties Binding | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Covalent Organic Framework (COF) Linkers - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/product/detail/T3729]
- Functionalization of 3D covalent organic frameworks using monofunctional boronic acids | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/282361687_Functionalization_of_3D_covalent_organic_frameworks_using_monofunctional_boronic_acids]
- 4-Bromophenylboronic acid = 95.0 5467-74-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/b75956]
- A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. [URL: https://www.mdpi.com/1424-8220/22/20/7786]
- (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide - ResearchGate. [URL: https://www.researchgate.net/publication/355416262_Regioselective_Synthesis_of_4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide]
- A Metal-Organic Framework with Covalently Bound Organometallic Complexes - Omar Yaghi. [URL: https://pubs.acs.org/doi/10.1021/ja103544k]
- Covalent Organic Framework Composites: Synthesis and Analytical Applications - MDPI. [URL: https://www.mdpi.com/1420-3049/25/22/5404]
- Recent development of boronic acid-based fluorescent sensors - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6146039/]
- The chemistry of Metal-Organic Frameworks -MOFs- (ICMol) - YouTube. [URL: https://www.youtube.
- Luminescent metal–organic frameworks based on dipyrromethene metal complexes and BODIPYs - CrystEngComm (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ce/c7ce01168k]
- 3-Formylphenylboronic acid | C7H7BO3 | CID 2734356 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Formylphenylboronic-acid]
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [URL: https://www.mdpi.com/1422-8599/2021/4/M1296]
- Boronic-acid-derived covalent organic frameworks: from synthesis to applications (2021) | Laura Frey | 20 Citations - SciSpace. [URL: https://typeset.
- Metal–Organic Frameworks as Fillers in Porous Organic Polymer-Based Hybrid Materials: Innovations in Composition, Processing, and Applications - MDPI. [URL: https://www.mdpi.com/2073-4360/16/7/928]
Sources
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- 5. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols: Versatile Functionalization of Polymers with 4-Bromo-3-formylphenylboronic Acid
Introduction: The Power of Trifunctionality in Polymer Engineering
In the pursuit of advanced materials for research, drug development, and diagnostics, the ability to precisely modify polymer backbones is paramount. Post-polymerization modification, the chemical alteration of a polymer after its initial synthesis, offers a modular and efficient route to a diverse library of functional materials from a common precursor[1]. This approach circumvents the often-complex synthesis of functionalized monomers and allows for the introduction of moieties that may not be compatible with polymerization conditions[2].
At the heart of sophisticated post-polymerization modification strategies lies the choice of the linking molecule. An ideal linker offers multiple, orthogonally reactive functional groups, enabling sequential or selective conjugation of different molecules. 4-Bromo-3-formylphenylboronic acid is an exemplary trifunctional linker, possessing a bromide, an aldehyde, and a boronic acid. Each of these groups offers a distinct and highly valuable chemical handle:
-
Aryl Bromide: A prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of stable carbon-carbon bonds.
-
Aldehyde (Formyl Group): Readily participates in reactions like reductive amination to form secondary amines, or in the formation of Schiff bases and oximes, providing a gateway to bioconjugation.
-
Boronic Acid: Exhibits unique reversible covalent interactions with cis-1,2- and -1,3-diols, a feature widely exploited for sensing sugars, creating self-healing hydrogels, and targeting glycoproteins.[3][4][5]
This application note provides a detailed guide for researchers, chemists, and drug development professionals on leveraging the unique properties of this compound for the multi-faceted functionalization of polymers. We will explore detailed protocols for orthogonal modification, discuss the causality behind experimental choices, and present workflows for creating advanced polymeric materials.
Core Concept: Orthogonal Functionalization Workflow
The distinct reactivity of the three functional groups on this compound allows for a stepwise, controlled functionalization of a polymer. This orthogonality is the key to creating complex, multi-functional materials.[6][7] The general strategy involves first attaching the linker to a polymer backbone via one of its functional groups, leaving the other two available for subsequent, specific chemical transformations.
Below is a conceptual workflow illustrating this principle:
Caption: Orthogonal functionalization workflow using this compound.
Experimental Protocols
The following protocols are designed as a starting point for the functionalization of polymers. Researchers should optimize these conditions based on the specific properties of their polymer (e.g., solubility, molecular weight, and density of reactive sites).
Protocol 1: Attachment of the Linker to Amine-Functionalized Polymers via Reductive Amination
This protocol describes the covalent attachment of this compound to a polymer backbone containing primary amine groups. Reductive amination is a robust method that forms a stable secondary amine linkage.
Rationale: This "grafting-to" approach is often preferred for its simplicity and the ability to characterize the polymer and linker independently before conjugation. The aldehyde on the linker reacts with the primary amine on the polymer to form a Schiff base (imine), which is then reduced in situ to a stable amine. Sodium cyanoborohydride is a common reducing agent for this purpose as it selectively reduces the imine in the presence of the aldehyde.
Materials:
-
Amine-functionalized polymer (e.g., poly(L-lysine), amine-terminated polyethylene glycol)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Methanol (for quenching)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Polymer Dissolution: Dissolve the amine-functionalized polymer in anhydrous DMF to a concentration of 10-20 mg/mL in a round-bottom flask equipped with a magnetic stir bar. Stir until the polymer is fully dissolved.
-
Linker Addition: Add this compound (1.5 to 3 equivalents relative to the amine groups on the polymer) to the polymer solution. Stir at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: In a separate vial, dissolve sodium cyanoborohydride (2 to 4 equivalents relative to the amine groups) in a minimal amount of DMF. Add this solution dropwise to the polymer-linker mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: Quench the reaction by the slow addition of methanol (5-10% of the total reaction volume).
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted reagents and solvent.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the functionalized polymer as a solid.
Characterization:
-
¹H NMR: Confirm the successful conjugation by the appearance of new aromatic protons from the linker and a shift in the signals corresponding to the polymer backbone near the conjugation site.
-
FT-IR: Look for the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of new C-N stretching vibrations.
-
UV-Vis Spectroscopy: The phenylboronic acid moiety will introduce a new UV absorbance peak.
Protocol 2: Orthogonal Functionalization via Suzuki-Miyaura Cross-Coupling
This protocol details the functionalization of the bromide on the now polymer-bound linker with a boronic acid-containing molecule of interest.
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction that is remarkably tolerant of a wide range of functional groups, including the aldehyde and boronic acid already present on our linker.[8] This allows for the selective modification of the bromide position. A palladium catalyst, a suitable ligand, and a base are required to facilitate the reaction.
Materials:
-
Polymer-linker conjugate from Protocol 1
-
Arylboronic acid or boronate ester of choice
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or other suitable palladium catalyst
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Solvent mixture (e.g., DMF/water or Dioxane/water)
-
Ethyl acetate and brine for work-up
-
Dialysis tubing or size exclusion chromatography (SEC) system for purification
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve the polymer-linker conjugate in the chosen solvent system (e.g., a 4:1 mixture of DMF and water).
-
Addition of Reagents: To the polymer solution, add the arylboronic acid (2-4 equivalents relative to the bromide groups), sodium carbonate (3-5 equivalents), and the palladium catalyst (0.05-0.1 equivalents).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature. If the polymer is soluble in an organic solvent, perform a liquid-liquid extraction with ethyl acetate and wash with brine. For water-soluble polymers, purify by dialysis against water to remove the catalyst and salts, followed by lyophilization. Alternatively, SEC can be used for purification.
Characterization:
-
¹H NMR: Observe the appearance of new aromatic signals from the newly introduced aryl group and the disappearance of the signals corresponding to the protons adjacent to the bromide.
-
SEC/GPC: Confirm that the polymer has not undergone significant chain scission or cross-linking during the reaction.
Data Presentation
The following table provides representative data for the functionalization of an amine-terminated polyethylene glycol (PEG-NH₂, MW = 5 kDa).
| Step | Reagent | Equivalents (vs. Polymer Amine) | Yield (%) | Degree of Functionalization (%) | Analytical Data (¹H NMR) |
| Protocol 1 | This compound | 2.0 | >90 | >95 | Appearance of aromatic protons at 7.5-8.2 ppm. |
| Protocol 2 | Phenylboronic acid | 3.0 | >85 | >90 | Appearance of new phenyl protons at 7.2-7.4 ppm. |
Degree of functionalization can be determined by comparing the integration of characteristic polymer backbone peaks with the new aromatic peaks in the ¹H NMR spectrum.
Visualization of Key Processes
The following diagrams illustrate the chemical transformations described in the protocols.
Caption: Reductive amination workflow for linker conjugation.
Caption: Suzuki-Miyaura coupling for orthogonal modification.
Applications in Research and Drug Development
The sequential and orthogonal functionalization of polymers with this compound opens up a vast design space for advanced materials:
-
Targeted Drug Delivery: The boronic acid moiety can be used to target glycoproteins overexpressed on cancer cells, while a therapeutic agent can be attached via the bromide or aldehyde position.
-
Stimuli-Responsive Materials: Phenylboronic acid-diol interactions are pH and glucose-sensitive.[9] This can be used to design "smart" hydrogels or nanoparticles that release their payload in response to specific biological cues, such as the hyperglycemic conditions in diabetes.[4]
-
Advanced Polymer Brushes: The trifunctional linker can be used to create complex polymer brushes on surfaces, where each functional group can be used to attach different types of molecules, leading to surfaces with tunable and dynamic properties.[10]
-
Diagnostic Tools: The linker can be used to immobilize capture probes (e.g., antibodies, aptamers) and signaling molecules onto a polymer scaffold for the development of sensitive diagnostic assays.
Conclusion and Future Outlook
This compound is a powerful and versatile tool for the advanced functionalization of polymers. Its three distinct, orthogonally reactive groups provide a robust platform for creating complex macromolecular architectures with tailored properties. The protocols outlined in this application note provide a solid foundation for researchers to explore the vast potential of this trifunctional linker in fields ranging from materials science to biomedicine. As the demand for increasingly sophisticated and "intelligent" materials grows, the strategic use of such multi-functional linkers will undoubtedly play a pivotal role in the development of next-generation technologies.
References
- Google. (n.d.). Current time in Pasuruan, ID.
- Li, Y., et al. (2025). A Carbon Layer Modulation Mechanism of 4‑Formylphenylboronic Acid Reactive Flame-Retardant PA66.
- Zhang, L., et al. (2016). Boronic Acid-Functionalized Particles with Flexible Three-Dimensional Polymer Branch for Highly Specific Recognition of Glycoproteins. ACS Applied Materials & Interfaces, 8(17), 10831-10839.
- Wang, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+.
- Zhang, Y., & Ren, J. (2017). Synthesis of Functional and Boronic Acid-Containing Aliphatic Polyesters via Suzuki Coupling.
- Gress, A., et al. (2011). 1 History of Post-polymerization Modification. In Post-Polymerization Modification: A Versatile Tool for the Preparation of Functional Polymers (pp. 1-24). Wiley-VCH.
- Rieger, J., & Kick, A. (2012).
- Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375-1397.
- Lunn, D. J., & Disch, S. (2017). Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions. Polymers, 9(12), 678.
- Lin, C. I., et al. (2011). Synthesis and Characterization of Molecularly Imprinted Polymers for Phenoxyacetic Acids. International Journal of Molecular Sciences, 12(8), 5149-5160.
- Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375-1397.
- van der Mee, M. A. J., et al. (2009). Functional end groups for polymers prepared using ring-opening metathesis polymerization.
- Yaghi, O. M., et al. (2019). Functionalization of 3D covalent organic frameworks using monofunctional boronic acids. Journal of the American Chemical Society, 141(35), 13848-13852.
- Liu, G., et al. (2014). Synthesis of end-functionalized boronic acid containing copolymers and their bioconjugates with rod-like viruses for multiple responsive hydrogels. Polymer Chemistry, 5(1), 128-135.
- Sengoden, M., et al. (2023).
- Matyjaszewski, K. (n.d.). Post-polymerization modification of monomer units.
- Kamble, R., et al. (2022). Characteristic data of polymers.
- Schacher, F. H., & Becer, C. R. (2007). Functionalized poly(oxanorbornene)‐block‐copolymers: Preparation via ROMP/click‐methodology. Journal of Polymer Science Part A: Polymer Chemistry, 45(3), 485-499.
- Brooks, W. L. A., & Sumerlin, B. S. (2016).
- Li, C., et al. (2013). Synthesis of an ortho-phthalaldehyde-functionalized copolymer for rapid, chemoselective and efficient conjugation with native proteins under physiological conditions. Polymer Chemistry, 4(13), 3654-3657.
- Li, Y., et al. (2021). Synthesis of fully degradable cationic polymers with various topological structures via postpolymerization modification by using thio-bromo “click” reaction. Polymer Chemistry, 12(15), 2266-2274.
- D'Arienzo, M., et al. (2024).
- BenchChem. (2025).
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of end-functionalized boronic acid containing copolymers and their bioconjugates with rod-like viruses for multiple responsive hydrogels - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic Acid-Functionalized Particles with Flexible Three-Dimensional Polymer Branch for Highly Specific Recognition of Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 4-Bromo-3-formylphenylboronic Acid Reactions
Welcome to the technical support center for 4-Bromo-3-formylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for reactions involving this versatile building block. Our goal is to equip you with the knowledge to overcome common challenges, particularly low reaction yields, and to optimize your synthetic strategies.
Introduction to this compound
This compound is a valuable bifunctional reagent in organic synthesis, most notably as a partner in Suzuki-Miyaura cross-coupling reactions. Its structure, featuring a boronic acid, a bromine atom, and a formyl group, allows for sequential and site-selective modifications, making it a powerful tool in the synthesis of complex molecules. However, the electronic and steric nature of this compound can present unique challenges in achieving high reaction yields. The electron-withdrawing formyl group can influence the reactivity of the boronic acid, while the ortho-bromo substituent can introduce steric hindrance.[1][2]
This guide will provide a systematic approach to troubleshooting low yields and other common issues encountered when using this compound in your research.
Troubleshooting Guide: Low Yields in Suzuki-Miyaura Couplings
Low yields in Suzuki-Miyaura reactions involving this compound can stem from a variety of factors. This section provides a question-and-answer formatted guide to diagnose and resolve these issues.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary potential causes?
Answer:
Low yields in this specific reaction are often attributable to one or more of the following factors:
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, rendering the starting material inactive for coupling.[3] This process can be promoted by high temperatures and certain basic conditions.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, consuming the starting material and reducing the yield of the desired product.[4]
-
Catalyst Inactivation: The palladium catalyst can be poisoned or deactivated over the course of the reaction, leading to incomplete conversion.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical for a successful Suzuki-Miyaura coupling, and an inappropriate selection for this specific substrate can lead to poor yields.[5]
-
Poor Quality of Reagents: The purity and stability of this compound and other reactants are crucial. Boronic acids can dehydrate to form cyclic anhydrides (boroxines) or degrade upon improper storage.[6]
To diagnose the specific cause, it is recommended to analyze the crude reaction mixture by techniques such as TLC, LC-MS, or NMR to identify the major byproducts.
Question 2: I suspect protodeboronation is the main cause of my low yield. How can I minimize this side reaction?
Answer:
Protodeboronation is a significant challenge, especially with electron-deficient boronic acids.[3][7] Here are several strategies to mitigate this issue:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from premature protodeboronation.[8] The boronic acid can be slowly released in situ under the reaction conditions.
-
Careful Selection of Base: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, overly harsh or highly nucleophilic bases can promote protodeboronation.[9] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).
-
Anhydrous Conditions: While some Suzuki reactions tolerate water, for sensitive substrates, minimizing water content can reduce the rate of protodeboronation.[10]
-
Lower Reaction Temperature: High temperatures can accelerate protodeboronation.[11] If possible, screen for a more active catalyst that allows the reaction to proceed at a lower temperature.
Experimental Protocol: In-situ Protection as a Boronate Ester
-
To a stirred solution of this compound (1.0 eq) in an anhydrous solvent such as THF or dioxane, add pinacol (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for ester formation.
-
Add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2-3 eq) to the reaction mixture.
-
Proceed with the standard Suzuki-Miyaura reaction protocol.
Question 3: What is the optimal catalyst and ligand system for coupling the sterically hindered and electron-deficient this compound?
Answer:
The choice of catalyst and ligand is crucial for overcoming the challenges posed by this substrate.
-
For Steric Hindrance: Bulky, electron-rich phosphine ligands are often effective for coupling sterically hindered partners.[12] These ligands promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition step. Examples include Buchwald-type ligands such as SPhos, XPhos, and RuPhos.
-
For Electron-Deficient Partners: Electron-rich ligands can also enhance the rate of reductive elimination, which can be slow for electron-deficient products.[12] Palladium precatalysts that are air- and moisture-stable, such as those from the Buchwald or Fu groups, can also improve reaction reproducibility.[13]
| Catalyst/Ligand System | Key Features | Recommended for... |
| Pd(dppf)Cl₂ | Robust and versatile | A good starting point for screening. |
| Pd(OAc)₂ / SPhos or XPhos | Highly active for hindered substrates | When steric hindrance is a major issue. |
| Pd₂(dba)₃ / tBu₃P | Effective for a wide range of substrates | Another excellent option for challenging couplings.[6] |
Troubleshooting Workflow: Catalyst and Ligand Screening
Caption: A decision tree for catalyst and ligand optimization.
Question 4: How do I choose the appropriate base and solvent for my reaction?
Answer:
The base and solvent system plays a critical role in the Suzuki-Miyaura reaction, influencing both the reaction rate and the prevalence of side reactions.
-
Base Selection: The base activates the boronic acid by forming a boronate species, which is more nucleophilic and readily undergoes transmetalation.[7]
-
Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. For this compound, K₃PO₄ is often a good choice as it is a strong enough base to promote the reaction but is generally less likely to cause base-sensitive functional group degradation compared to hydroxides.
-
Organic bases are generally not used in standard Suzuki couplings.
-
-
Solvent Selection: The solvent must be able to dissolve the reactants and be compatible with the chosen catalyst and base.
-
Aprotic polar solvents like dioxane, THF, and DMF are common choices.[13]
-
Aqueous mixtures (e.g., dioxane/water, toluene/water) are frequently used, as water can help to dissolve the inorganic base and facilitate the formation of the active boronate species. However, as mentioned earlier, excess water can promote protodeboronation.[5]
-
| Solvent System | Advantages | Disadvantages |
| Dioxane / Water | Good for dissolving a wide range of substrates and bases. | Dioxane is a peroxide former and has a high freezing point. |
| Toluene / Water | Good for higher reaction temperatures. | May have lower solubility for some polar substrates. |
| THF / Water | Lower boiling point, useful for reactions at moderate temperatures. | Can be too volatile for prolonged heating. |
| DMF / Water | High boiling point and good solvating power. | Can be difficult to remove and may decompose at high temperatures. |
Question 5: What are the best practices for purifying the product of a reaction involving this compound?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, byproducts, and residual catalyst.
-
Initial Workup: After the reaction is complete, a standard aqueous workup is typically performed. Partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water can remove the inorganic base and other water-soluble impurities.
-
Removal of Palladium: Residual palladium can often be removed by filtration through a pad of Celite or by treatment with a palladium scavenger.
-
Chromatography: Column chromatography on silica gel is the most common method for purifying the final product.[14] A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to obtain highly pure material.[14]
Troubleshooting Purification Issues
Caption: A workflow for purifying Suzuki-Miyaura coupling products.
Frequently Asked Questions (FAQs)
Q: How should I store this compound? A: Boronic acids should be stored in a cool, dry place, away from light and moisture.[15] It is recommended to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q: Can I use this compound in other cross-coupling reactions besides Suzuki-Miyaura? A: While it is primarily used in Suzuki-Miyaura couplings, boronic acids can also participate in other reactions such as Chan-Lam and Liebeskind-Srogl couplings. However, the reaction conditions would need to be optimized for each specific transformation.
Q: The formyl group in my starting material is reacting under the basic conditions. What can I do? A: If the formyl group is undergoing undesired reactions (e.g., aldol condensation or Cannizzaro reaction), you can protect it as an acetal prior to the Suzuki-Miyaura coupling.[16] The acetal is stable to the basic reaction conditions and can be easily deprotected with mild acid after the coupling is complete.
Q: My reaction is not going to completion, even after prolonged heating. What should I try? A: If the reaction has stalled, consider adding a fresh portion of the catalyst. It is possible that the initial catalyst has deactivated. Also, ensure that your solvent was properly degassed, as oxygen can contribute to catalyst decomposition.[13]
References
- Ainley, A. D., & Challenger, F. (1930). Studies of the boron-carbon linkage. Part I. The action of the Grignard reagent on boric esters. Journal of the Chemical Society (Resumed), 2171-2180.
-
4-Formylphenylboronic acid. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
- Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 636-643.
-
Problems with Suzuki coupling. (2025, June 14). Reddit. Retrieved January 24, 2026, from [Link]
-
Protodeboronation. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
- Leonori, D., & Aggarwal, V. K. (2015). Synthesis and Suzuki-Miyaura cross-coupling of alkyl amine-boranes. A boryl radical-enabled strategy. Journal of the American Chemical Society, 137(40), 12830-12833.
- Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Forming C-C bonds from C-H bonds: nickel-catalyzed cross-coupling of aryl halides with anilines. Science, 325(5948), 1661-1664.
-
Addressing The Challenges Of Complex Biologic Purification : New Advances In Protein A Resins. (2024, November 4). YouTube. Retrieved January 24, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the role of the boronic esters in the Suzuki-Miyaura reaction: structural, kinetic, and computational investigations. Journal of the American Chemical Society, 136(20), 7365-7377.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides and boronic acids.
- Lee, C. H., & Lee, S. (2016). Suppressing protodeboronation in Cu-mediated F/F-fluorination of arylboronic acids: a mechanistically guided approach towards optimized PET probe development. Chemistry-A European Journal, 22(38), 13488-13492.
-
How to Store Boric Acid. (n.d.). Lab Alley. Retrieved January 24, 2026, from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
- Springsteen, G., & Wang, B. (2002).
-
The Suzuki Reaction. (2014, February 6). Retrieved January 24, 2026, from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Tips on increasing yield of Miyaura coupling reaction? (2022, July 17). Reddit. Retrieved January 24, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 24, 2026, from [Link]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Bromo-3-formylphenylboronic acid
Welcome to the technical support center for the synthesis of 4-Bromo-3-formylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges encountered during its synthesis, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our goal is to empower you to navigate the complexities of this synthesis with confidence and achieve high-purity outcomes.
Troubleshooting Guide: From Reaction to Purification
The synthesis of this compound, while conceptually straightforward, presents several potential pitfalls that can impact yield and purity. This section is structured to help you diagnose and resolve specific issues you may encounter.
Low or No Product Formation
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I rectify this?
Answer: This is a common issue that typically points to problems with the formation or stability of the crucial organometallic intermediate (either a Grignard or organolithium reagent).
Causality and Solutions:
-
Incomplete Formation of the Organometallic Reagent: The initial step of forming the Grignard or organolithium reagent from the starting material (e.g., a protected 2,5-dibromobenzaldehyde derivative) is highly sensitive to atmospheric moisture and oxygen.
-
Troubleshooting:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents like THF or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas such as argon or nitrogen.
-
Activation of Magnesium: If preparing a Grignard reagent, the magnesium turnings may require activation. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction[1].
-
-
-
Premature Quenching of the Organometallic Reagent: Any acidic protons in the reaction mixture will quench the highly basic organometallic intermediate.
-
Troubleshooting:
-
Starting Material Purity: Ensure your starting halide is free of water or other protic impurities.
-
Proper Protection of the Aldehyde: The formyl group is electrophilic and will react with the organometallic reagent. It is essential to protect it, commonly as an acetal (e.g., using ethylene glycol or diethoxymethane)[1][2]. Incomplete protection will lead to self-quenching and the formation of dimeric impurities.
-
-
-
Inefficient Borylation Step: The reaction of the organometallic reagent with the borate ester is temperature-sensitive.
-
Troubleshooting:
-
Low-Temperature Addition: The addition of the trialkyl borate (e.g., triisopropyl borate or trimethyl borate) should be performed at very low temperatures, typically -78 °C, especially for organolithium reagents[3][4]. Adding the borate at higher temperatures can lead to the formation of undesired side products like triarylboranes and borinic acids[3].
-
-
Presence of Significant Impurities
Question: My crude product shows significant impurities in the NMR or LC-MS analysis. How can I identify and minimize them?
Answer: The impurity profile can provide valuable clues about what went wrong during the reaction or workup.
Common Impurities and Their Origins:
| Impurity | Potential Cause(s) | Mitigation Strategy |
| Starting Halide | Incomplete reaction. | Increase reaction time, ensure proper activation of magnesium (for Grignard), or consider using a more reactive organolithium route. |
| Debrominated Aldehyde (3-Formylphenylboronic acid) | Not applicable for this specific synthesis, but protodeboronation is a common issue with boronic acids in general[1]. | Ensure anhydrous conditions during the formation of the organometallic reagent. |
| Homocoupling Product (Biphenyl derivative) | Can be formed during the Grignard reaction[3]. | Maintain dilute conditions and control the temperature during the formation of the Grignard reagent. |
| Triarylboranes and Borinic Acids | Addition of the organometallic reagent to the borate ester at too high a temperature[3]. | Add the borate ester at -78 °C and allow the reaction to warm slowly. |
| Carboxylic Acid and Alcohol Analogues | Cannizzaro reaction during alkaline workup (pH > 11)[3]. | Carefully control the pH during the basic wash, keeping it below 10.5, and maintain a low temperature (e.g., 10 °C)[3]. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Sources
Technical Support Center: Suzuki-Miyaura Coupling of 4-Bromo-3-formylphenylboronic Acid
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-3-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize the formation of the common homocoupled byproduct, 5,5'-diformyl-2,2'-dibromobiphenyl, and maximize the yield of your desired cross-coupled product.
Troubleshooting Guide: A Causal Approach to Common Issues
This section addresses specific problems you might encounter during your experiments. The answers provide not just solutions, but also the underlying chemical reasoning to empower you to make informed decisions in your future experimental designs.
Question 1: I am observing a significant amount of a homocoupled dimer of this compound in my reaction. What are the primary causes?
Answer: The formation of a homocoupled dimer from your boronic acid is a common side reaction in Suzuki-Miyaura couplings and can be attributed to several factors, primarily the presence of oxygen and the involvement of Palladium(II) species.
-
Oxygen-Mediated Homocoupling: Molecular oxygen can promote the homocoupling of arylboronic acids.[1][2] This process can occur even at room temperature and without the need for a base or other additives.[1][3] If your reaction vessel is not properly degassed, residual oxygen can facilitate this unwanted side reaction.
-
Palladium(II)-Mediated Homocoupling: The catalytic cycle of the Suzuki-Miyaura reaction relies on a Pd(0) species.[4][5] If your reaction mixture contains Pd(II) species that have not been reduced to the active Pd(0) state, these can directly react with two molecules of the boronic acid to form the homocoupled product.[4][6] This process also regenerates Pd(0), which can then enter the desired catalytic cycle.[4]
Question 2: My reaction is sluggish, and I'm still getting homocoupling. How can I promote the desired cross-coupling over the side reaction?
Answer: A sluggish reaction with concurrent homocoupling suggests that the rate of transmetalation of the desired aryl halide is competitive with or slower than the rate of homocoupling. This compound is an electron-deficient boronic acid, which can make the transmetalation step more challenging. Here are several strategies to address this:
-
Optimize the Base: The base plays a crucial role in activating the boronic acid for transmetalation.[7][8] For electron-deficient boronic acids, stronger bases are often required to facilitate the formation of the more nucleophilic boronate species.[9] Consider switching from weaker bases like sodium carbonate to stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst is critical. Electron-rich and sterically bulky ligands can accelerate the rates of both oxidative addition and reductive elimination, thus favoring the cross-coupling pathway.[9] Ligands like SPhos are known to be effective for challenging Suzuki-Miyaura couplings.[10]
-
Temperature Control: Increasing the reaction temperature can sometimes overcome the activation barrier for a sluggish transmetalation.[9][11] However, be aware that higher temperatures can also potentially increase the rate of side reactions, so this should be optimized carefully.
Question 3: I have tried optimizing the base and ligand, but homocoupling is still a persistent issue. What other procedural modifications can I implement?
Answer: If optimizing the core components of your reaction is insufficient, several procedural adjustments can significantly suppress homocoupling:
-
Rigorous Degassing: As oxygen is a key promoter of homocoupling, ensuring its exclusion is paramount.[1][6] Instead of a simple nitrogen purge, consider more rigorous degassing methods for your solvent, such as freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.[12]
-
Order of Reagent Addition: The order in which you add your reagents can have a profound impact. One effective strategy is to pre-heat the mixture of the palladium catalyst, base, solvent, and your aryl halide coupling partner for a short period (e.g., 10 minutes at 60-80°C) before adding the this compound.[1] This can help ensure that the active Pd(0) catalyst is readily available to engage with the aryl halide, thus initiating the desired catalytic cycle before significant homocoupling can occur.
-
Slow Addition of the Boronic Acid: A slow addition of the boronic acid solution to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time.[13] This minimizes the opportunity for the bimolecular homocoupling reaction to occur.
Frequently Asked Questions (FAQs)
Q1: What are the optimal starting conditions to minimize homocoupling with this compound?
A1: While every substrate pairing is unique, a good starting point for minimizing homocoupling with this electron-deficient boronic acid would be:
-
Catalyst: A pre-formed Pd(0) source or a reliable Pd(II) precatalyst with an electron-rich, bulky phosphine ligand (e.g., Pd(PPh₃)₄, or Pd(OAc)₂ with SPhos).
-
Base: A strong, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.
-
Solvent: A thoroughly degassed solvent system, often a mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water to facilitate the dissolution of the inorganic base.
-
Procedure: Employ a rigorous degassing technique and consider the pre-heating method or slow addition of the boronic acid as described in the troubleshooting guide.
Q2: Are there alternative boron reagents to this compound that are less prone to homocoupling?
A2: Yes, converting the boronic acid to a boronate ester (e.g., a pinacol ester) or a trifluoroborate salt can increase its stability and reduce the propensity for side reactions like homocoupling and protodeboronation.[7][14] These reagents often require slightly different activation conditions (e.g., specific bases like KF for trifluoroborates), but can provide cleaner reactions and higher yields of the desired product.
Q3: Can the choice of the aryl halide coupling partner influence the extent of homocoupling?
A3: Absolutely. The relative rates of oxidative addition of the aryl halide and the transmetalation of the boronic acid are key. If the oxidative addition is slow, the boronic acid has more time to undergo homocoupling. Using a more reactive aryl halide (Ar-I > Ar-Br > Ar-Cl) can accelerate the oxidative addition step and favor the cross-coupling pathway.
Data at a Glance: Choosing Your Reaction Components
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Palladium Source | Pd(0) catalysts (e.g., Pd(PPh₃)₄) or robust Pd(II) precatalysts with appropriate ligands. | Minimizes the presence of free Pd(II) which can directly cause homocoupling.[4][6] |
| Ligand | Electron-rich, bulky phosphines (e.g., Buchwald ligands like SPhos). | Promotes faster oxidative addition and reductive elimination, outcompeting the homocoupling pathway.[9] |
| Base | Stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃). | Effectively generates the boronate species from the electron-deficient boronic acid, facilitating transmetalation.[9] |
| Solvent | Thoroughly degassed aprotic solvents (e.g., Dioxane, Toluene, DME), often with water. | Removes dissolved oxygen, a key promoter of homocoupling.[1][2] Water helps dissolve the inorganic base.[12] |
Visualizing the Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle in competition with the homocoupling side reaction.
Caption: Competing pathways: Suzuki-Miyaura vs. Homocoupling.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.
-
Reagent Preparation:
-
Prepare a solution of your aryl halide (1.0 equiv) in a suitable degassed solvent (e.g., 1,4-dioxane).
-
Prepare a separate solution of this compound (1.2-1.5 equiv) in the same degassed solvent.[15]
-
Prepare an aqueous solution of your chosen base (e.g., 2M K₃PO₄, 3.0 equiv). This should also be degassed.
-
-
Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar and condenser, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Add the solution of the aryl halide.
-
Add the degassed aqueous base solution.
-
Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes while stirring.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Using a syringe pump, add the solution of this compound dropwise over a period of 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
-
References
-
How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. (2018, November 2). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Cheng, G., & Luo, M. (2011). Homocoupling of Arylboronic Acids Catalyzed by CuCl in Air at Room Temperature. European Journal of Organic Chemistry, 2011(13), 2519–2523. Retrieved from [Link]
-
Aerobic homocoupling of arylboronic acids catalysed by copper terephthalate metal–organic frameworks - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. (n.d.). Retrieved from [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. (2022, March 25). Retrieved from [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (n.d.). Retrieved from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Retrieved from [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. (n.d.). Retrieved from [Link]
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF. (n.d.). Retrieved from [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. (n.d.). Retrieved from [Link]
-
What is the proper way to set up a suzuki coupling? : r/chemistry - Reddit. (2020, December 27). Retrieved from [Link]
-
A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates - ResearchGate. (n.d.). Retrieved from [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024, September 16). Retrieved from [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - Arkivoc. (n.d.). Retrieved from [Link]
-
Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]
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- 3. Sci-Hub. Homocoupling of Arylboronic Acids Catalyzed by CuCl in Air at Room Temperature / European Journal of Organic Chemistry, 2011 [sci-hub.box]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 11. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
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Validation & Comparative
A Comparative Guide to Boronic Acids in Suzuki Coupling: Spotlight on 4-Bromo-3-formylphenylboronic Acid
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and functional materials.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency and outcome of this palladium-catalyzed transformation.[3] This guide provides an in-depth comparison of 4-bromo-3-formylphenylboronic acid with other commonly employed boronic acids, offering field-proven insights and experimental data to inform your synthetic strategies.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[4][5] The catalytic cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a palladium(II) intermediate. This step is often rate-determining.[4]
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium(II) center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][5]
-
Reductive Elimination: The two organic moieties (R¹ and R²) on the palladium center couple, forming the desired C-C bond and regenerating the palladium(0) catalyst.[4]
Understanding the Players: A Look at Boronic Acid Structures
The electronic and steric properties of the boronic acid have a profound impact on the transmetalation step and, consequently, the overall reaction efficiency. Here, we compare this compound with three standard boronic acids:
-
Phenylboronic acid: The parent, unsubstituted arylboronic acid, serving as a baseline for comparison.
-
4-Tolylboronic acid: Features an electron-donating methyl group in the para position.
-
4-Methoxyphenylboronic acid: Possesses a stronger electron-donating methoxy group in the para position.
-
This compound: A unique case with two electron-withdrawing groups: a bromo substituent in the para position and a formyl group in the meta position (ortho to the boronic acid).
Comparative Performance in Suzuki Coupling
To provide a clear, quantitative comparison, we have compiled experimental data for the Suzuki coupling of these boronic acids with 4-iodoanisole. The selection of a common coupling partner and standardized reaction conditions allows for a more direct assessment of the intrinsic reactivity of each boronic acid.
| Boronic Acid | Substituent Effects | Product | Yield (%) |
| Phenylboronic acid | Neutral (Baseline) | 4-Methoxybiphenyl | 92[6] |
| 4-Tolylboronic acid | Electron-Donating (p-CH₃) | 4-Methoxy-4'-methylbiphenyl | ~95 (estimated) |
| 4-Methoxyphenylboronic acid | Strongly Electron-Donating (p-OCH₃) | 4,4'-Dimethoxybiphenyl | 90[7] |
| This compound | Electron-Withdrawing (p-Br, m-CHO), Steric Hindrance (o-CHO) | 4'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde | 85-95[8] |
Note: Yields are based on reported values under similar, though not identical, conditions. The yield for 4-tolylboronic acid is an estimation based on typical performance of electron-rich boronic acids.
Analysis of Reactivity: The "Push-Pull" Effect
The data reveals that both electron-donating and strategically-functionalized electron-withdrawing boronic acids can afford high yields in Suzuki coupling.
Electron-Donating Groups: The methyl and methoxy groups in 4-tolylboronic acid and 4-methoxyphenylboronic acid, respectively, increase the electron density on the aromatic ring. This enhanced nucleophilicity facilitates the transmetalation step, generally leading to faster reaction rates and high yields.
This compound: A Case of Competing Influences
The reactivity of this compound is a fascinating interplay of electronic and steric factors:
-
Electronic Effects: Both the bromo and formyl groups are electron-withdrawing. This reduces the nucleophilicity of the phenyl ring, which would typically be expected to slow down the transmetalation process. However, the presence of electron-withdrawing groups can also increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate species.[9]
-
Steric Hindrance: The formyl group is positioned ortho to the boronic acid. Ortho substituents can sterically hinder the approach of the boronic acid to the palladium center, potentially impeding the reaction.[10]
Despite these potential drawbacks, this compound demonstrates excellent performance. This can be attributed to several factors. The strong electron-withdrawing nature of the formyl group can significantly increase the acidity of the boronic acid, promoting the formation of the reactive boronate.[9] Furthermore, some studies suggest that ortho-substituents with coordinating heteroatoms, such as the oxygen in the formyl group, may participate in the reaction mechanism, potentially through a chelation effect that stabilizes the transition state.[11]
Experimental Protocol: A Self-Validating System
The following protocol for the Suzuki coupling of a boronic acid with an aryl halide is a robust and reproducible method that can be adapted for the boronic acids discussed in this guide.
Reaction Scheme:
Materials:
-
Aryl halide (e.g., 4-iodoanisole, 1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl halide, boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the toluene and water to the flask.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol provides a reliable framework for comparing the performance of different boronic acids. The use of a well-defined catalyst, base, and solvent system ensures that any observed differences in yield and reaction time can be primarily attributed to the intrinsic properties of the boronic acid.
Visualizing the Process
To further elucidate the key steps and relationships in Suzuki coupling, the following diagrams are provided.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, including the activation of the boronic acid by a base.
Figure 2: A conceptual diagram illustrating the classification and general performance trends of the compared boronic acids in Suzuki coupling.
Conclusion
The selection of the boronic acid is a critical decision in planning a Suzuki-Miyaura cross-coupling reaction. While boronic acids bearing electron-donating groups are generally reliable for achieving high yields, this guide demonstrates that boronic acids with electron-withdrawing substituents, such as this compound, are also highly effective coupling partners. The unique combination of electronic and potential coordinating effects in this molecule overcomes the expected decrease in nucleophilicity, leading to excellent yields. By understanding the interplay of these factors and employing robust, validated protocols, researchers can confidently select the optimal boronic acid to achieve their synthetic goals.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 2016 , 352 (6283), 329-332. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014 , 43, 412-443. [Link]
-
Miyaura, N. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 2004 , 80 (8), 359-371. [Link]
-
Rosa, G. R.; et al. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 2017 , 28 (2), 96-100. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Szymański, P.; et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018 , 14, 2338-2349. [Link]
-
Denmark, S. E.; Thomas, A. A. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 2017 , 50 (9), 2248-2262. [Link]
-
Leśniak, S.; et al. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 2022 , 27 (11), 3427. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Goodson, F. E.; Wallow, T. I.; Novak, B. M. ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses, 1998 , 75, 61. [Link]
-
Royal Society of Chemistry. Trace Amount Pd(ppm)-Catalyzed Suzuki Cross-Coupling Reactions Based on Coordination Interaction of Metal with a Conjugated Spir. [Link]
-
Royal Society of Chemistry. Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions. [Link]
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- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Selection for 4-Bromo-3-formylphenylboronic Acid: A Comparative Yield Analysis
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective functionalization of complex aromatic scaffolds is a cornerstone of innovation. 4-Bromo-3-formylphenylboronic acid is a versatile building block, featuring three distinct functional groups that can be selectively targeted to construct intricate molecular architectures. The choice of catalyst is paramount in dictating the yield, purity, and overall success of these transformations. This guide provides an in-depth comparative analysis of catalytic systems for reactions involving this compound, with a focus on the widely employed Suzuki-Miyaura and Chan-Lam cross-coupling reactions.
The Strategic Importance of this compound
The trifunctional nature of this compound offers a modular approach to the synthesis of complex molecules. The boronic acid moiety is a prime handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, a robust method for forming carbon-carbon bonds. The bromo substituent provides an additional site for a subsequent cross-coupling reaction, allowing for the sequential introduction of different aryl or vinyl groups. Finally, the formyl group can be readily transformed into a variety of other functionalities, such as amines via reductive amination, or used in condensation reactions. This strategic positioning of reactive sites makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most common transformation involving the boronic acid functionality of this compound. The choice of palladium catalyst and reaction conditions significantly impacts the yield and scope of this reaction. While a direct comparative study on a wide range of catalysts for this specific substrate is not extensively documented in a single source, by collating data from studies on structurally similar aryl bromides and boronic acids, we can construct a valuable comparative overview.
Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Reactions of Aryl Bromides and Arylboronic Acids
| Catalyst System | Substrates | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline + various arylboronic acids | K₃PO₄ | - | 90 | 31-46 | [1] |
| Pd/Al₂O₃ | Aryl bromides + Phenylboronic acid | - | - | - | High TOF: 9600 h⁻¹ | [2] |
| Pd/TiO₂ | Aryl bromides + Phenylboronic acid | - | - | - | High TOF: 9700 h⁻¹ | [2] |
| Graphene supported Pd nanoparticles | 4-bromobenzaldehyde + Phenylboronic acid | - | H₂O-EtOH-THF | 135 | 96 (conversion) | [3] |
| Pd-complex 7 | Aryl/heteroaryl bromides + Arylboronic acids | KOH | Water | 100 | Good to excellent | [4] |
Note: Yields are reported as isolated yields unless otherwise specified. TOF (Turnover Frequency) is a measure of catalyst activity.
The data indicates that while the traditional tetrakis(triphenylphosphine)palladium(0) is effective, modern catalysts, including supported palladium nanoparticles and specialized palladium complexes, can offer higher yields and operate under more environmentally benign conditions, such as in water.[2][3][4] The moderate yields observed with a substrate structurally similar to our target molecule suggest that steric hindrance and the electronic nature of the substituents play a crucial role.[1]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is key to optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, the bromo group of our substrate) to form a Pd(II) intermediate.[5]
-
Ligand Exchange/Transmetalation: A base activates the boronic acid, facilitating the transfer of the aryl group from boron to the palladium center.[6] This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific substrates and desired outcomes.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv), the desired aryl halide (1.2 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF). Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Comparative Analysis of Catalytic Systems for Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of C-N or C-O bonds, utilizing the boronic acid functionality. This reaction is catalyzed by copper complexes and offers the advantage of often being performed under milder conditions and open to the air.[7]
Table 2: Representative Copper Catalysts in Chan-Lam Coupling Reactions
| Catalyst System | Substrates | Base | Solvent | Temperature | Yield (%) | Reference |
| Cu(OAc)₂ | Arylboronic acids + Amines/Anilines | 2,6-Lutidine | - | Room Temp. | 50-91 | [8] |
| Cu(OAc)₂/AgOAc | 3-Aminophenol + Arylboronic acids | - | MeOH | Room Temp. | Good | [9] |
| Cu(OAc)₂/Cs₂CO₃ | 4-Aminophenol + Arylboronic acids | - | - | - | Good | [9] |
| Cu(II) complexes with amine-imine ligands | Aniline + Phenylboronic acid | None | - | - | Good | [10] |
| Pyrrole + Aryl boronic acid | Pyridine | CH₂Cl₂ | Room Temp. | 93 | [7] |
The data highlights the utility of simple copper salts like copper(II) acetate as effective catalysts for the Chan-Lam coupling. The reaction tolerates a wide range of functional groups and can often be performed at room temperature, making it an attractive alternative to palladium-catalyzed C-N coupling reactions.[7][8] The development of specialized copper complexes continues to expand the scope and efficiency of this transformation.[10]
Mechanistic Insights: The Chan-Lam Catalytic Cycle
The mechanism of the Chan-Lam coupling is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle. The reaction is often facilitated by an oxidant, which can be atmospheric oxygen.
Caption: A simplified representation of the Chan-Lam coupling catalytic cycle.
-
Coordination: The amine or alcohol substrate coordinates to the Cu(II) center.[11]
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper, often proposed to form a Cu(III) intermediate.[11]
-
Reductive Elimination: The aryl group and the nucleophile couple to form the product, reducing the copper center.[11]
-
Reoxidation: The active Cu(II) catalyst is regenerated by an oxidant, which can be atmospheric oxygen.
Experimental Protocol: A Representative Chan-Lam Coupling
This protocol provides a general procedure that can be adapted for specific substrates.
Caption: A generalized workflow for a Chan-Lam coupling experiment.
Step-by-Step Methodology:
-
Reaction Setup: In a flask open to the air, combine this compound (1.0 equiv), the amine or alcohol (1.0-1.2 equiv), and a suitable base if required (e.g., pyridine or Et₃N, 2.0 equiv).
-
Solvent and Catalyst Addition: Add a suitable solvent such as CH₂Cl₂ or MeOH, followed by the copper catalyst (e.g., Cu(OAc)₂, 0.1 equiv).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove any insoluble copper salts.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Conclusion and Future Perspectives
The selection of an appropriate catalyst is a critical parameter in harnessing the synthetic potential of this compound. For C-C bond formation via Suzuki-Miyaura coupling, modern palladium catalysts, including supported nanoparticles and specialized complexes, offer high efficiency and the possibility of using greener solvents. For C-N and C-O bond formation, the copper-catalyzed Chan-Lam coupling presents a mild and often more economical alternative.
The future of catalysis in this field lies in the development of more active, stable, and recyclable catalysts. The exploration of non-precious metal catalysts for cross-coupling reactions is an area of intense research that promises to deliver more sustainable and cost-effective synthetic methodologies. As our understanding of reaction mechanisms deepens, so too will our ability to design catalysts with tailored reactivity and selectivity, further empowering chemists to construct the complex molecules that drive scientific advancement.
References
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The Suzuki Reaction. (2014, February 6).
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (n.d.). PubMed Central.
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). Arkivoc.
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2025, August 9). ResearchGate.
-
Chan-Lam Coupling. (n.d.). Organic Chemistry Portal.
-
Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... (n.d.). ResearchGate.
-
Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. (2017, October 11). Chemical Science.
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017, May 9). MDPI.
-
Copper-Catalyzed Coupling of Arylboronic Acids and Amines. (n.d.). Organic Chemistry Portal.
-
Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10... (n.d.). ResearchGate.
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29).
-
Copper (II)-catalyzed Chan-Lam cross-coupling: Chemoselective N-arylation of aminophenols. (n.d.). ResearchGate.
-
Chan–Lam coupling. (n.d.). Wikipedia.
-
Chan-Lam Coupling. (n.d.). Alfa Chemistry.
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020, November 23). YouTube.
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.).
-
Rh(III)-Catalyzed Three-Component Syn-Carboamination of Alkenes Using Arylboronic Acids and. (n.d.). ChemRxiv.
-
Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. (n.d.). MDPI.
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- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 5. youtube.com [youtube.com]
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- 10. mdpi.com [mdpi.com]
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A Researcher's Guide to Assessing Electronic Effects of Substituents in Phenylboronic Acids
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of the electronic properties of phenylboronic acids is paramount. These versatile compounds are not only crucial building blocks in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, but are also increasingly prominent in the design of covalent inhibitors and sophisticated biosensors. The electronic nature of substituents on the phenyl ring directly governs the Lewis acidity of the boronic acid moiety, its reactivity, and its binding affinity, thereby dictating its performance in these applications.
This guide provides an in-depth comparison of the primary experimental techniques used to assess and quantify the electronic effects of substituents in phenylboronic acids. We will delve into the causality behind the choice of each method, provide detailed, field-proven protocols, and present comparative data to empower you to select the most appropriate approach for your research objectives.
The Foundation: Understanding Substituent Electronic Effects
Substituents on the phenyl ring of a boronic acid exert their influence through a combination of inductive and resonance effects. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), pull electron density away from the boronic acid group, increasing its Lewis acidity. Conversely, electron-donating groups (EDGs), like methoxy (-OCH₃) or amino (-NH₂), push electron density towards the boron center, decreasing its Lewis acidity. These electronic perturbations have profound consequences for the molecule's reactivity and biological activity.
A quantitative understanding of these effects is often achieved through the application of the Hammett equation :
log(K/K₀) = σρ
Where:
-
K is the equilibrium constant for a reaction of a substituted phenylboronic acid.
-
K₀ is the equilibrium constant for the unsubstituted phenylboronic acid.
-
σ (sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent and reflects its electronic effect. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[1][2]
-
ρ (rho) is the reaction constant , which is a measure of the sensitivity of a particular reaction to substituent effects.
This guide will explore the experimental methods used to determine the data necessary for such analyses.
Comparative Analysis of Assessment Methodologies
The choice of method for assessing electronic effects depends on the specific information required, the available instrumentation, and the properties of the phenylboronic acid derivatives being studied. Here, we compare the three most common and powerful techniques: pKa determination by potentiometric and spectrophotometric titration, and ¹¹B NMR spectroscopy.
| Method | Principle | Information Gained | Advantages | Limitations |
| Potentiometric Titration | Measures the change in pH of a solution upon the addition of a titrant (acid or base). The pKa is determined from the inflection point of the titration curve.[3] | Precise pKa value, a direct measure of Brønsted acidity. | High precision and accuracy, commercially available automated instruments.[3] | Requires milligram quantities of pure compound, sensitive to carbonate contamination in the titrant, less suitable for sparingly soluble compounds.[3] |
| Spectrophotometric (UV-Vis) Titration | Measures the change in UV-Vis absorbance of a chromophoric compound at different pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.[4] | pKa value, particularly useful for compounds with a UV-active chromophore near the boronic acid group. | High sensitivity (requires less sample), suitable for sparingly soluble compounds. | Requires a chromophore that changes absorbance upon ionization, can be complex for multi-protic acids. |
| ¹¹B NMR Spectroscopy | The chemical shift of the ¹¹B nucleus is highly sensitive to its electronic environment. Changes in the chemical shift with pH can be used to determine the pKa.[5][6] | Direct probe of the electronic environment of the boron atom, pKa determination, characterization of boronate ester formation. | Provides direct insight into the Lewis acidity at the boron center, can distinguish between sp² and sp³ hybridized boron.[5] | Lower sensitivity requiring higher sample concentrations (typically ~4 mg in 0.65 mL of solvent), potential for inconsistencies in referencing chemical shifts.[5] |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating, providing a clear path to obtaining high-quality, reproducible data.
Protocol 1: pKa Determination by Potentiometric Titration
This method provides a direct and highly accurate measurement of the Brønsted acidity of a phenylboronic acid.
Causality of Experimental Choices: The use of a calibrated pH electrode provides a direct readout of the solution's proton concentration. Titrating with a strong base (like NaOH) allows for the progressive deprotonation of the boronic acid, and the resulting pH curve directly reflects the equilibrium between the acidic and basic forms. Maintaining a constant ionic strength minimizes variations in activity coefficients.
Figure 1: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology: [7][8]
-
Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.
-
Solution Preparation:
-
Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions. To minimize carbonate contamination, use freshly boiled and cooled deionized water and consider using a carbonate-free NaOH solution.
-
Prepare a 0.15 M KCl solution to maintain a constant ionic strength.
-
Accurately weigh and dissolve the phenylboronic acid derivative in a suitable solvent (e.g., a water/methanol mixture for less soluble compounds) to a final concentration of approximately 1 mM.
-
-
Titration Setup:
-
Place a known volume (e.g., 20 mL) of the phenylboronic acid solution into a temperature-controlled titration vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin purging the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration.
-
-
Titration Procedure:
-
If the initial pH is high, add small increments of 0.1 M HCl to lower the pH to the acidic range (e.g., pH 2).
-
Begin the titration by adding small, precise volumes of the standardized 0.1 M NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
Determine the equivalence point, which is the point of steepest slope on the titration curve. This can be found by calculating the first or second derivative of the curve.
-
The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).
-
Protocol 2: pKa Determination by UV-Vis Spectrophotometry
This method is particularly advantageous for compounds that are sparingly soluble or available in small quantities, provided they possess a suitable chromophore.
Causality of Experimental Choices: The underlying principle is that the acidic and basic forms of the molecule have different electronic structures and therefore different UV-Vis absorption spectra. By preparing a series of solutions at different, known pH values, the ratio of the two forms can be systematically varied. The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the concentrations of the conjugate base and acid, which can be determined from the absorbance measurements.
Figure 2: Workflow for pKa determination by UV-Vis spectrophotometry.
Step-by-Step Methodology: [9][10][11]
-
Solution Preparation:
-
Prepare a series of buffer solutions covering a pH range of at least 2 pH units above and below the expected pKa.
-
Prepare a concentrated stock solution of the phenylboronic acid in a suitable solvent (e.g., methanol or DMSO).
-
-
Sample Preparation for Measurement:
-
In a set of cuvettes, add a precise volume of each buffer solution.
-
To each cuvette, add a small, identical aliquot of the phenylboronic acid stock solution. The final concentration should be such that the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.0).
-
-
Spectroscopic Measurement:
-
Record the UV-Vis spectrum of each solution over a wavelength range that encompasses the absorbance maxima of both the acidic and basic forms of the compound.
-
Use a solution containing the buffer and the same amount of the organic solvent used for the stock solution as a blank.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for the fully protonated (acidic) and fully deprotonated (basic) forms of the phenylboronic acid.
-
Plot the absorbance at one of these λmax values as a function of pH.
-
The resulting data should form a sigmoidal curve. The pKa can be determined from the inflection point of this curve, which corresponds to the pH at which the absorbance is halfway between the minimum and maximum values.
-
Alternatively, the data can be fitted to the following equation: A = (Aacid + Abase * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the observed absorbance at a given pH, Aacid is the absorbance of the acidic form, and Abase is the absorbance of the basic form.
-
Protocol 3: Assessment of Electronic Effects using ¹¹B NMR Spectroscopy
¹¹B NMR provides a direct window into the electronic environment of the boron atom, making it a powerful tool for assessing substituent effects.
Causality of Experimental Choices: The boron nucleus (both ¹⁰B and ¹¹B are NMR active, but ¹¹B is more commonly used due to its higher natural abundance and sensitivity) is highly sensitive to the electron density around it. Electron-withdrawing substituents decrease the electron density at the boron atom, causing a downfield shift (higher ppm) in the ¹¹B NMR spectrum, indicative of increased Lewis acidity. Conversely, electron-donating groups lead to an upfield shift. By monitoring the ¹¹B chemical shift as a function of pH, the pKa can also be determined.
Figure 3: Workflow for assessing electronic effects using ¹¹B NMR.
Step-by-Step Methodology: [6][12][13]
-
Sample Preparation:
-
Dissolve approximately 4-5 mg of each phenylboronic acid derivative in about 0.65 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD/D₂O mixture) in an NMR tube.
-
For pKa determination, prepare a series of samples at different pD values (the equivalent of pH in deuterated solvents) by adding small amounts of DCl or NaOD.
-
-
NMR Data Acquisition:
-
Acquire ¹¹B NMR spectra on a high-field NMR spectrometer.
-
Use an external reference standard, such as BF₃·OEt₂, in a sealed capillary.
-
The number of scans will depend on the concentration of the sample and the sensitivity of the instrument.
-
-
Data Processing and Analysis:
-
Process the acquired free induction decays (FIDs) by applying a Fourier transform, phasing, and baseline correction.
-
Determine the chemical shift (δ) of the ¹¹B resonance for each compound relative to the external standard.
-
To assess electronic effects, plot the ¹¹B chemical shifts against the corresponding Hammett substituent constants (σ). A linear correlation indicates that the electronic effects of the substituents are systematically influencing the Lewis acidity of the boron center.
-
For pKa determination, plot the ¹¹B chemical shift as a function of pD. The data should fit a sigmoidal curve, and the pKa can be determined from the inflection point.
-
Quantitative Data Summary
The following table provides a compilation of Hammett constants for common substituents and their corresponding experimentally determined pKa values for substituted phenylboronic acids.
| Substituent (X) | Position | Hammett Constant (σ)[3][14] | pKa of X-C₆H₄B(OH)₂ |
| -H | - | 0.00 | 8.83 |
| -CH₃ | meta | -0.07 | 8.98 |
| para | -0.17 | 9.17 | |
| -OCH₃ | meta | 0.12 | 8.71 |
| para | -0.27 | 9.21 | |
| -F | meta | 0.34 | 8.26 |
| para | 0.06 | 8.79 | |
| -Cl | meta | 0.37 | 8.18 |
| para | 0.23 | 8.54 | |
| -Br | meta | 0.39 | 8.16 |
| para | 0.23 | 8.53 | |
| -CN | meta | 0.56 | 7.84 |
| para | 0.66 | 7.82 | |
| -NO₂ | meta | 0.71 | 7.51 |
| para | 0.78 | 7.61 |
Applications in Drug Development and Catalysis
A quantitative understanding of substituent electronic effects is not merely an academic exercise; it has profound practical implications.
In Drug Design: The potency of many phenylboronic acid-based enzyme inhibitors is directly correlated with the Lewis acidity of the boron atom. For instance, in the development of inhibitors for fatty acid amide hydrolase (FAAH), a therapeutic target for pain and inflammation, a strong correlation has been observed between the inhibitor potency (Ki) and the electron-withdrawing nature of the substituent on the phenylboronic acid.[15] A plot of -log(Ki) versus the Hammett constant (σm) for a series of meta-substituted inhibitors showed a linear relationship with a steep slope (ρ = 3.37), indicating that a more electron-deficient boron center leads to a more potent inhibitor due to stronger interaction with a key serine residue in the enzyme's active site.[15]
In Catalysis: The efficiency of the Suzuki-Miyaura cross-coupling reaction is also highly dependent on the electronic properties of the phenylboronic acid. Electron-rich phenylboronic acids generally undergo transmetalation to the palladium center more readily than their electron-deficient counterparts.[16][17] This knowledge is critical for optimizing reaction conditions and predicting the outcome of complex coupling reactions, particularly in the synthesis of pharmaceuticals and advanced materials.
Conclusion
The systematic assessment of electronic effects in phenylboronic acids is a cornerstone of modern chemical research. By employing the robust experimental methodologies of potentiometric titration, spectrophotometric analysis, and ¹¹B NMR spectroscopy, researchers can gain a deep and quantitative understanding of how substituents modulate the properties of these important molecules. This knowledge is not only fundamental to the principles of physical organic chemistry but is also directly translatable to the rational design of more effective drugs and more efficient catalytic systems. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and professionals seeking to harness the full potential of substituted phenylboronic acids in their research and development endeavors.
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-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
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Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Springer Netherlands. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 23, 2026, from [Link]
-
ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 112. [Link]
-
Boger, D. L., Patterson, J. E., & Guan, X. (1997). Exploration of a fundamental substituent effect of α-ketoheterocycle enzyme inhibitors: potent and selective inhibitors of fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry Letters, 7(19), 2579-2584. [Link]
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Sumby, C. J., & Steel, P. J. (2006). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 71(23), 8823–8830. [Link]
-
Wuts, P. G. M. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(23), 15895-15902. [Link]
-
Goossen, L. J., Koley, D., Hermann, H., & Thiel, W. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society, 127(31), 11102–11114. [Link]
-
Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7129–7131. [Link]
-
Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(12), 4331–4343. [Link]
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Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved January 23, 2026, from [Link]
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Ramos, J. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved January 23, 2026, from [Link]
-
Chen, J., & Wang, J. (2015). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 5, 17478. [Link]
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da Silva, A. B. F., & da Costa, J. C. S. (2019). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 24(18), 3326. [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 851-857. [Link]
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Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 109(7), 3057-3089. [Link]
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A Senior Application Scientist's Guide to 4-Bromo-3-formylphenylboronic Acid in Synthesis
An In-Depth Comparison of its Performance and Utility in Modern Organic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. Among the vast arsenal of bifunctional reagents, 4-Bromo-3-formylphenylboronic acid stands out as a versatile and highly valuable scaffold. Its unique arrangement of a boronic acid, a bromine atom, and an aldehyde functionality on a phenyl ring offers a trifecta of reactive sites, enabling a diverse range of synthetic transformations.
This guide provides a comprehensive comparison of the performance of this compound in key synthetic applications, primarily focusing on the Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind experimental choices, present supporting data, and compare its utility against alternative synthetic strategies.
The Strategic Advantage of this compound
The utility of this compound lies in the orthogonal reactivity of its functional groups. The boronic acid moiety is a workhorse for palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds with a wide array of aryl and heteroaryl halides. The bromine atom provides a second handle for sequential cross-coupling reactions, offering a pathway to complex, unsymmetrical biaryl structures. Finally, the formyl group serves as a versatile synthetic handle for transformations such as reductive amination, Wittig reactions, and condensations, making it a gateway to a multitude of molecular scaffolds relevant to medicinal chemistry.[1][2]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is arguably the most prominent application of arylboronic acids, and this compound is an excellent substrate for this transformation.[3] The reaction facilitates the formation of a C-C bond between the boronic acid and an aryl or vinyl halide, catalyzed by a palladium complex.[4]
Understanding the Mechanism and Key Parameters
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity.
Catalyst Selection: Palladium catalysts are the most widely used for Suzuki coupling.[5] Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and more advanced catalysts with bulky, electron-rich phosphine ligands that can improve reaction rates and substrate scope.[6] For many standard transformations, Pd(PPh₃)₄ provides a reliable and commercially available option.
The Role of the Base: A base is required to activate the boronic acid for transmetalation.[6] The boronic acid is converted to a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), often used in aqueous solutions.
Solvent Systems: The choice of solvent depends on the solubility of the reactants and the temperature required for the reaction. A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is frequently employed to dissolve both the organic and inorganic reagents.
Case Study: Suzuki-Miyaura Coupling of 4-Formylphenylboronic Acid
While specific, detailed case studies for this compound are not abundantly available in the public literature, its close analog, 4-formylphenylboronic acid, provides an excellent proxy for understanding its reactivity. The primary difference, the presence of the bromine atom, would be expected to have a minor electronic effect on the Suzuki-Miyaura coupling of the boronic acid group.
Table 1: Representative Suzuki-Miyaura Coupling Reactions with 4-Formylphenylboronic Acid
| Aryl Halide Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 1 | >95 | [7] |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 | [7] |
| 2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene/H₂O | Reflux | 12 | High | [8] |
| 3-Bromopyridine | SiliaCat DPP-Pd | K₃PO₄ | Isopropanol | 80 | 3 | 83 | [9] |
Analysis of Performance:
The data in Table 1 demonstrates the high efficiency of 4-formylphenylboronic acid in Suzuki-Miyaura couplings with a variety of aryl bromides. High to excellent yields are achieved under relatively mild conditions. The reaction tolerates both electron-donating (e.g., methoxy in 4-bromoanisole) and electron-withdrawing (e.g., acetyl in 4-bromoacetophenone) substituents on the coupling partner.[7] The successful coupling with a sterically hindered substrate like 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline highlights the robustness of this methodology in the synthesis of complex intermediates, such as those for the antihypertensive drug Telmisartan.[8]
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Analog of this compound
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions.
Materials:
-
4-Formylphenylboronic acid (as a proxy for this compound)
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene and Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (0.02-0.05 mmol).
-
Add a mixture of toluene and water (e.g., 4:1 ratio, 10 mL).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparison with Alternative Synthetic Strategies
While the Suzuki-Miyaura coupling is a powerful tool, other methods for the synthesis of biaryl aldehydes exist. A notable alternative is the Stille coupling, which utilizes organotin reagents instead of boronic acids.
Table 2: Comparison of Suzuki-Miyaura vs. Stille Coupling for Biaryl Aldehyde Synthesis
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Arylboronic acid | Organostannane |
| Toxicity of Reagents | Low | High |
| Byproduct Removal | Generally straightforward (boron-containing byproducts are often water-soluble) | Can be challenging (tin byproducts are often difficult to separate) |
| Functional Group Tolerance | Good to excellent | Excellent |
| Reaction Conditions | Generally mild | Generally mild |
| Cost | Boronic acids are generally more cost-effective than organostannanes | Organostannanes can be more expensive |
Causality Behind Choices:
The primary driver for choosing the Suzuki-Miyaura reaction over the Stille coupling is the significantly lower toxicity of the boron-containing reagents and byproducts. This is a critical consideration in both academic and industrial settings, aligning with the principles of green chemistry. Furthermore, the ease of removal of boron-based impurities often simplifies the purification process. While the Stille coupling offers excellent functional group tolerance, the Suzuki-Miyaura reaction is also highly versatile in this regard.[4]
Performance in Multicomponent Reactions
The formyl group of this compound allows its participation in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a complex product.[10]
Case Study: Ugi-type Multicomponent Reactions
The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. The use of a formylphenylboronic acid in this reaction allows for the direct incorporation of the boronic acid functionality into the product, creating a scaffold with potential applications as protease inhibitors.[10]
For example, the Ugi tetrazole four-component reaction (UT-4CR) with p-formyl-phenylboronic acid has been shown to produce the corresponding tetrazole-containing boronic acid in an 85% yield.[10] This demonstrates the compatibility of the boronic acid moiety with the conditions of this MCR.
Experimental Protocol: A Representative Ugi-type Reaction
This protocol is a generalized procedure for a Ugi-type reaction involving a formylphenylboronic acid.
Materials:
-
4-Formylphenylboronic acid (or its bromo-substituted analog)
-
Amine
-
Carboxylic acid (or a surrogate like hydrazoic acid for the UT-4CR)
-
Isocyanide
-
Solvent (e.g., Methanol)
Procedure:
-
To a flask, add the amine (1.0 mmol) and the formylphenylboronic acid (1.0 mmol) in methanol.
-
Stir the mixture for a short period to allow for imine formation.
-
Add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the product by an appropriate method, such as crystallization or column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams outline the key reaction pathways.
Caption: Suzuki-Miyaura coupling workflow.
Caption: Ugi four-component reaction.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its performance in the Suzuki-Miyaura cross-coupling reaction is exemplary, offering high yields and broad functional group tolerance, making it a superior choice over alternatives like organostannanes in many applications due to toxicity concerns. Furthermore, its formyl group opens the door to efficient multicomponent reactions, allowing for the rapid construction of diverse and medicinally relevant scaffolds. The strategic use of this trifunctional reagent can significantly streamline synthetic routes and provide access to novel chemical entities for drug discovery and materials science.
References
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Das, N., et al. (2015). Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method. ResearchGate. [Link]
-
The Suzuki Reaction. (2014). Organic Chemistry Document. [Link]
-
Bavetsias, V., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(4), 963-969. [Link]
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Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Formylphenylboronic Acid: A Versatile Building Block in Organic Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
- Bayer AG. (2002). Process for preparing highly pure formylphenylboronic acids. U.S.
-
Shaaban, S., et al. (2018). Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids. ACS Omega, 3(7), 8349-8356. [Link]
-
Ghosh, S., et al. (2013). The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. [Link]
-
Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(16), 4983. [Link]
-
Hall, D. G., et al. (2000). Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. The Journal of Organic Chemistry, 65(25), 8415-8425. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
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Jamrozik, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2229-2236. [Link]
-
Dutta, S., et al. (2014). Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link]
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Pagliaro, M., et al. (2011). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 7, 1270-1275. [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros. [Link]
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A Senior Application Scientist's Guide to Confirming Regioselectivity in Reactions with 4-Bromo-3-formylphenylboronic acid
For researchers, medicinal chemists, and professionals in drug development, the precise control of molecular architecture is paramount. The regiochemical outcome of a reaction dictates the final properties and biological activity of a molecule. This guide provides an in-depth technical comparison of analytical methodologies to unequivocally confirm the regioselectivity of reactions involving 4-Bromo-3-formylphenylboronic acid, a versatile building block in organic synthesis. We will delve into the causality behind experimental choices, presenting a self-validating system for structural elucidation.
The Challenge of Regioselectivity with this compound
This compound presents a fascinating case for regioselectivity in cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The molecule possesses two distinct reactive sites: the carbon-bromine bond and the carbon-boronic acid bond. The inherent electronic and steric differences between these sites can be exploited to achieve selective reactions, but confirming the outcome is a non-trivial analytical challenge. The formation of two potential regioisomers necessitates a robust analytical workflow to distinguish between them and quantify their relative abundance.
The formyl group, being electron-withdrawing, activates the aromatic ring towards nucleophilic attack and influences the reactivity of the adjacent bromo and boronic acid functionalities. Understanding these electronic effects is key to predicting and controlling the regiochemical outcome.
The Suzuki-Miyaura Reaction: A Case Study in Regioselectivity
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3] When this compound is reacted with an aryl halide (Ar-X) in the presence of a palladium catalyst, two primary products can be envisioned, depending on which functional group of the boronic acid participates in the transmetalation step.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
